molecular formula C24H23N5O4 B2736762 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1105239-33-5

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2736762
CAS No.: 1105239-33-5
M. Wt: 445.479
InChI Key: ZTDYYEBBBPNLLV-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of appropriate pyrazolo[3,4-d]pyridazine derivatives with cyclopropyl and phenyl reagents under controlled conditions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

  • Industrial Production Methods: For large-scale production, flow chemistry techniques or continuous production methods might be employed. These methods enable efficient handling of reagents and consistent reaction conditions, thereby enhancing yield and scalability.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes:

    • Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl rings, potentially forming hydroxy or carbonyl derivatives.

    • Reduction: Reduction reactions might target the keto group in the pyrazolo-pyridazinyl moiety, resulting in hydroxylated derivatives.

    • Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents that modify its properties.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Potassium permanganate or chromium trioxide.

    • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    • Substituting Agents: Halogens or alkylating agents under acidic or basic conditions.

  • Major Products Formed:

    • Hydroxy derivatives: Formed via oxidation.

    • Hydroxylated derivatives: Produced through reduction reactions.

    • Substituted aromatic compounds: Generated through substitution reactions.

Scientific Research Applications: 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide has diverse applications in scientific research:

  • Biology: Studied for its interaction with specific enzymes or receptors, contributing to understanding biological pathways.

  • Medicine: Explored for its potential as a therapeutic agent in treating various diseases, due to its unique molecular interactions.

  • Industry: Employed in developing new materials or chemical processes due to its versatile reactivity.

Mechanism of Action: The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or activating their function. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. Its detailed mechanism, including molecular targets and pathways involved, is often elucidated through in vitro and in vivo studies.

Comparison with Similar Compounds: Compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

So, there you have it—a dive into the world of this compound. Got another molecule in mind, or anything else you'd like to explore?

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-32-17-10-11-20(33-2)19(12-17)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDYYEBBBPNLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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